Cas no 80467-09-0 (1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl-)

1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl-
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- Inchi: 1S/C5H7N5O2S/c1-3-5(4(2)8-7-3)13(11,12)10-9-6/h1-2H3,(H,7,8)
- InChI Key: IDIKGKAANAICCJ-UHFFFAOYSA-N
- SMILES: S(C1=C(NN=C1C)C)(=O)(=O)N=[N+]=[N-]
1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68921-10.0g |
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide |
80467-09-0 | 10.0g |
$2638.0 | 2023-02-13 | ||
Enamine | EN300-68921-0.25g |
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide |
80467-09-0 | 0.25g |
$288.0 | 2023-02-13 | ||
Enamine | EN300-68921-0.1g |
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide |
80467-09-0 | 0.1g |
$202.0 | 2023-02-13 | ||
Enamine | EN300-68921-0.05g |
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide |
80467-09-0 | 0.05g |
$135.0 | 2023-02-13 | ||
Enamine | EN300-68921-1.0g |
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide |
80467-09-0 | 1.0g |
$614.0 | 2023-02-13 | ||
Enamine | EN300-68921-2.5g |
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide |
80467-09-0 | 2.5g |
$1202.0 | 2023-02-13 | ||
Enamine | EN300-68921-0.5g |
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide |
80467-09-0 | 0.5g |
$480.0 | 2023-02-13 | ||
Enamine | EN300-68921-5.0g |
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide |
80467-09-0 | 5.0g |
$1779.0 | 2023-02-13 |
1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- Related Literature
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Additional information on 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl-
Introduction to 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- (CAS No. 80467-09-0) and Its Emerging Applications in Chemical Biology
1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl-, identified by its CAS number 80467-09-0, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound belongs to the pyrazole family, which is renowned for its versatile structural framework and wide-ranging biological activities. The presence of both a sulfonyl azide functional group and methyl substituents at the 3 and 5 positions enhances its reactivity and potential utility in synthetic applications.
The sulfonyl azide moiety is particularly noteworthy due to its ability to participate in various chemical transformations, including nucleophilic substitution reactions, cycloadditions, and bioconjugation processes. These properties make 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- a valuable intermediate in the synthesis of biologically active molecules. Recent advancements in the field have highlighted its role in the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been a surge in research focused on the applications of pyrazole derivatives in drug discovery. The 3,5-dimethyl substitution pattern in this compound imparts unique steric and electronic characteristics, which can be leveraged to modulate binding interactions with biological targets. This has led to investigations into its potential as a scaffold for small-molecule inhibitors and probes.
One of the most compelling aspects of 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- is its utility in bioconjugation chemistry. The sulfonyl azide group can undergo click reactions with various biomolecules, such as amines and thiols, facilitating the synthesis of conjugates like antibodies-drug conjugates (ADCs) and protein-protein interaction inhibitors. These conjugates are increasingly being explored in therapeutic contexts due to their targeted delivery mechanisms.
Recent studies have demonstrated the compound's efficacy in generating reactive intermediates for post-synthetic modifications. For instance, it has been employed in the synthesis of pyrazole-based scaffolds that exhibit inhibitory activity against enzymes implicated in inflammatory diseases. The structural flexibility offered by the 3,5-dimethyl substituents allows for fine-tuning of pharmacophoric elements, enhancing binding affinity and selectivity.
The chemical biology community has also recognized the potential of 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- as a tool for investigating enzyme mechanisms. By incorporating this compound into substrates or inhibitors, researchers can probe catalytic cycles and identify key residues involved in substrate recognition. Such insights are crucial for designing more effective therapeutic agents.
Moreover, the compound's stability under various reaction conditions makes it a reliable choice for synthetic chemists. Its ability to participate in multiple transformations without significant degradation ensures consistent yields and purity levels required for pharmaceutical applications. This reliability is further complemented by its well-characterized spectroscopic properties, which facilitate easy identification and purification.
Looking ahead, the future prospects of 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- are promising. Ongoing research aims to expand its utility beyond traditional synthetic applications into areas such as materials science and nanotechnology. The unique reactivity of its functional groups suggests potential uses in designing novel materials with tailored properties.
In conclusion,1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- (CAS No. 80467-09-0) represents a significant advancement in chemical biology and medicinal chemistry. Its structural features and reactivity profile make it an indispensable tool for researchers developing innovative therapeutics and diagnostic agents. As our understanding of its applications continues to grow, this compound is poised to play an increasingly pivotal role in scientific discovery.
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